2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid
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Overview
Description
2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with multiple carboxymethyl groups and amino functionalities. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of ethylenediamine with chloroacetic acid to form the initial chelating agent. Further reactions with additional carboxymethyl groups are performed under controlled conditions to achieve the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow methods and batch processing are common, depending on the desired scale and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The amino groups can be oxidized to form nitro groups.
Reduction: : The carboxymethyl groups can be reduced to form hydroxymethyl groups.
Substitution: : The carboxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Hydroxymethyl derivatives.
Substitution: : Derivatives with different functional groups replacing the carboxymethyl groups.
Scientific Research Applications
This compound is widely used in scientific research due to its chelating properties. It is employed in:
Chemistry: : As a chelating agent in complexation reactions and metal ion analysis.
Biology: : In studying metal ion transport and enzyme inhibition.
Medicine: : As a contrast agent in magnetic resonance imaging (MRI) and in drug delivery systems.
Industry: : In water treatment processes and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes and processes, making it useful in various applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion homeostasis and enzyme activity.
Comparison with Similar Compounds
This compound is unique due to its multiple carboxymethyl groups and amino functionalities, which enhance its chelating ability. Similar compounds include:
EDTA (Ethylenediaminetetraacetic acid): : A well-known chelating agent with four carboxymethyl groups.
DTPA (Diethylenetriaminepentaacetic acid): : Another chelating agent with five carboxymethyl groups.
NTA (Nitrilotriacetic acid): : A simpler chelating agent with three carboxymethyl groups.
These compounds share the ability to chelate metal ions but differ in their structure and chelating strength.
Properties
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOGOFAZDOJQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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